![molecular formula C18H15F3N4O2 B2364763 N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 866008-32-4](/img/structure/B2364763.png)

N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

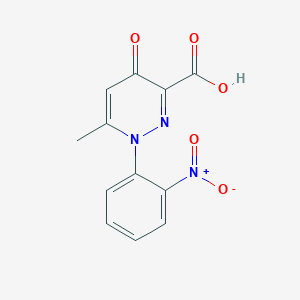

“N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds have been synthesized and evaluated for their biological activities, particularly as anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a series of chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds is established by NMR and MS analysis . The presence of the 1,2,4-triazole ring is a key feature in these compounds .Chemical Reactions Analysis

The most potent compounds exhibit potent inhibitory activities against cancer cell lines . Further investigation showed that some compounds clearly inhibited the proliferation of cancer cells by inducing apoptosis .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Scientific Research Applications

Anticancer Activity

1,2,4-triazole derivatives have shown promise as potential anticancer agents. Researchers have synthesized novel derivatives containing the 1,2,4-triazole ring and evaluated their cytotoxic activities against various cancer cell lines. Specifically, compounds derived from this scaffold have been tested against human cancer cell lines such as MCF-7, Hela, and A549 using the MTT assay. Notably, some of these derivatives demonstrated cytotoxic activity at concentrations lower than 12 μM against Hela cells. Additionally, safety evaluations on normal cell lines (e.g., MRC-5) revealed proper selectivity against both normal and cancerous cells .

Aromatase Inhibition

The 1,2,4-triazole ring system has been explored as a potential binding motif for targeting aromatase, an enzyme involved in estrogen biosynthesis. Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives within the aromatase enzyme’s active site. Understanding these interactions can guide the design of more effective inhibitors for hormone-related conditions, including breast cancer .

Pharmacokinetics and Pharmacodynamics

Heterocyclic compounds containing nitrogen atoms, such as 1,2,4-triazoles, exhibit favorable pharmacokinetic and pharmacodynamic properties. Their ability to form hydrogen bonds with various targets contributes to improved drug properties, including bioavailability, metabolic stability, and receptor binding affinity .

Other Potential Applications

Beyond anticancer and aromatase inhibition, 1,2,4-triazole derivatives have been investigated for their roles in other therapeutic areas. These include antimicrobial activity, anti-inflammatory effects, and modulation of neurotransmitter receptors. Researchers continue to explore novel applications for this versatile scaffold .

Safety And Hazards

properties

IUPAC Name |

N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)14-3-1-2-13(10-14)17(26)24-15-4-6-16(7-5-15)27-9-8-25-12-22-11-23-25/h1-7,10-12H,8-9H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTSETDOPKYBHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OCCN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B2364688.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)

![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)